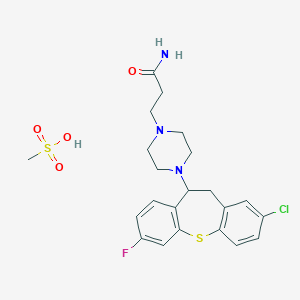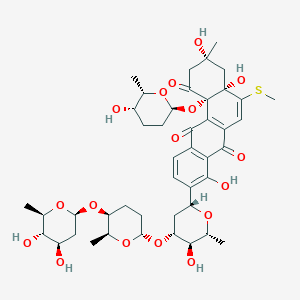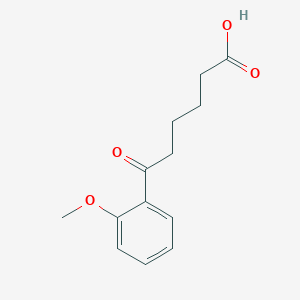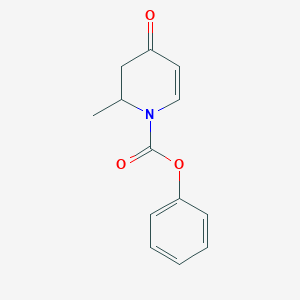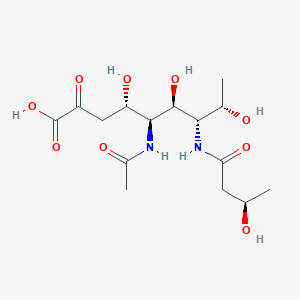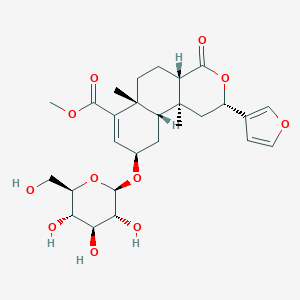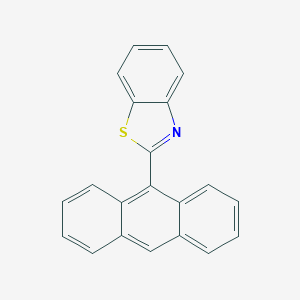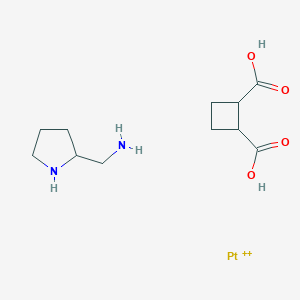
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is a platinum-based compound that has been extensively studied for its potential use in cancer treatment. This compound is also known as JM216 and has been found to have antitumor activity against a wide range of cancer types.
Mecanismo De Acción
The mechanism of action of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) involves the formation of DNA adducts that interfere with DNA replication and transcription. The compound binds to the DNA molecule and causes structural changes that prevent the DNA from being replicated or transcribed. This leads to the death of cancer cells and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is its low reactivity towards biological molecules. This makes it an ideal candidate for use in cancer treatment. However, the compound has some limitations for lab experiments, including its high cost and the need for specialized equipment for its synthesis and handling.
Direcciones Futuras
There are a number of future directions for research on 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II). One area of research is the development of new formulations that can improve the delivery of the compound to cancer cells. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is a need to explore the potential use of the compound in combination with other cancer treatments, such as chemotherapy and radiotherapy.
In conclusion, 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is a platinum-based compound that has shown promising results in cancer treatment. Its low reactivity towards biological molecules makes it an ideal candidate for use in cancer treatment. Further research is needed to explore the potential use of the compound in combination with other cancer treatments and to develop new formulations that can improve its delivery to cancer cells.
Métodos De Síntesis
The synthesis of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) involves the reaction of cisplatin with a cyclic amine, such as pyrrolidine, in the presence of cyclobutane dicarboxylic acid. The reaction results in the formation of a chelate complex that is highly stable and has a low reactivity towards biological molecules. This makes it an ideal candidate for use in cancer treatment.
Aplicaciones Científicas De Investigación
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) has been extensively studied for its potential use in cancer treatment. It has been found to have antitumor activity against a wide range of cancer types, including ovarian, breast, lung, and colon cancer. The compound has also been found to be effective against cancer cells that have developed resistance to other platinum-based compounds, such as cisplatin.
Propiedades
Número CAS |
103746-25-4 |
|---|---|
Nombre del producto |
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) |
Fórmula molecular |
C11H20N2O4Pt+2 |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
cyclobutane-1,2-dicarboxylic acid;platinum(2+);pyrrolidin-2-ylmethanamine |
InChI |
InChI=1S/C6H8O4.C5H12N2.Pt/c7-5(8)3-1-2-4(3)6(9)10;6-4-5-2-1-3-7-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2 |
Clave InChI |
MCQXYAKENKUVQU-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
SMILES canónico |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



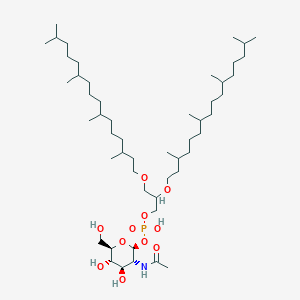
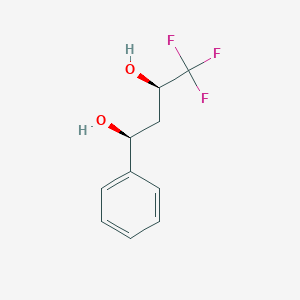
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
